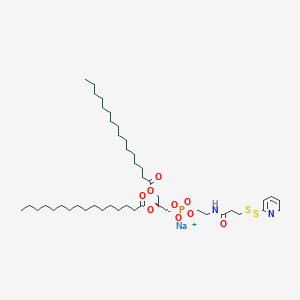

16:0 PDP PE

Description

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H81N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-44(49)53-39-41(56-45(50)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-55-57(51,52)54-37-36-46-42(48)34-38-58-59-43-31-29-30-35-47-43;/h29-31,35,41H,3-28,32-34,36-40H2,1-2H3,(H,46,48)(H,51,52);/q;+1/p-1/t41-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSHQKJFHVODPF-QUEDAWNRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80N2NaO9PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677167 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474944-16-6 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], commonly abbreviated as 16:0 PDP PE, is a functionalized phospholipid of significant interest in the fields of drug delivery, nanomedicine, and biomedical research.[1] As a derivative of phosphatidylethanolamine (B1630911) (PE), it incorporates a pyridyldithio propionate (B1217596) group at its head, which provides a reactive handle for various bioconjugation strategies. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, experimental protocols for its use in nanoparticle formulation, and its role in modulating key signaling pathways.

Core Properties and Data

This compound is a white, solid lipid that is soluble in chloroform, methanol, and dichloromethane.[2] Its unique structure, featuring two saturated 16-carbon acyl chains, contributes to the stability of lipid bilayers, while the functionalized headgroup allows for the covalent attachment of molecules containing thiol groups through a disulfide exchange reaction.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Full Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] | [1][3] |

| Abbreviation | This compound | [3] |

| Molecular Formula | C45H80N2NaO9PS2 | [3] |

| Molecular Weight | 911.224 g/mol | [3] |

| CAS Number | 474944-16-6 | [1][3] |

| Physical State | Solid | [2] |

| Solubility | Chloroform, Methanol, Dichloromethane | [2] |

| Storage | -20°C, protected from light | [2] |

Applications in Nanoparticle-Based Drug Delivery

A primary application of this compound is in the formulation of liposomes and nanoparticles for targeted drug delivery and diagnostics.[1] Its ability to form stable lipid bilayers and present a reactive surface for bioconjugation makes it a valuable component in the design of sophisticated delivery vehicles.

High-Density Lipoprotein (HDL)-like Nanoparticles

This compound has been instrumental in the development of synthetic high-density lipoprotein (HDL)-like nanoparticles. These nanoparticles mimic the structure and function of natural HDL, which is known for its role in reverse cholesterol transport and its ability to interact with specific cell surface receptors. The inclusion of this compound in these formulations allows for the stable incorporation of other lipids and proteins, such as Apolipoprotein A-I (ApoA-I), the primary protein component of HDL.

Experimental Protocols

Synthesis of HDL-like Nanoparticles

This protocol describes the synthesis of HDL-like nanoparticles incorporating this compound, adapted from methodologies used in studies investigating their therapeutic potential.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Apolipoprotein A-I (ApoA-I)

-

Gold Nanoparticles (Au NPs) - 5 nm diameter

-

Phosphate-Buffered Saline (PBS)

-

Diafiltration apparatus

Procedure:

-

Functionalization of Gold Nanoparticles:

-

Dilute a solution of 5 nm gold nanoparticles with ethanol to a final ethanol concentration of 20%.

-

Add Apolipoprotein A-I to the gold nanoparticle solution and incubate to allow for the coating of the nanoparticles.

-

-

Lipid Preparation:

-

Prepare separate stock solutions of this compound and DPPC in a suitable organic solvent (e.g., chloroform/methanol).

-

In a separate vial, mix the this compound and DPPC solutions to achieve the desired molar ratio. For some applications, a 1000-fold molar excess of each lipid relative to the gold nanoparticles is used.

-

-

Nanoparticle Assembly:

-

Add the lipid mixture to the ApoA-I functionalized gold nanoparticles.

-

Incubate the mixture for 10 hours at room temperature with gentle agitation to facilitate the self-assembly of the HDL-like nanoparticles.

-

-

Purification:

-

Purify the resulting HDL-like nanoparticle solution by diafiltration to remove excess lipids and other reactants. Use water for the initial purification steps, followed by PBS for the final buffer exchange.

-

-

Characterization:

-

Characterize the size, morphology, and surface charge of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

-

Experimental Workflow for HDL-like Nanoparticle Synthesis

Caption: Workflow for the synthesis of HDL-like nanoparticles.

Modulation of Signaling Pathways

HDL-like nanoparticles formulated with this compound have been shown to modulate inflammatory signaling pathways, particularly the Toll-like Receptor 4 (TLR4) pathway.

Inhibition of the TLR4 Signaling Pathway

The TLR4 signaling cascade is a critical component of the innate immune system, activated by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[4][5] Overactivation of this pathway can lead to a harmful inflammatory response. Studies have demonstrated that HDL-like nanoparticles can potently inhibit TLR4 signaling.[4][6] The primary mechanism of this inhibition is the sequestration and neutralization of LPS by the nanoparticles, preventing its binding to the TLR4 receptor complex.[4][7] A particularly effective formulation for this purpose consists of this compound, cardiolipin, and 18:2 PG.[8]

TLR4 Signaling Pathway and Inhibition by HDL-like Nanoparticles

Caption: Inhibition of the TLR4 signaling pathway by HDL-like nanoparticles.

Quantitative Data on Liposome Formulations

The inclusion of functionalized lipids like this compound can influence the physicochemical properties of liposomes, such as their size, surface charge (zeta potential), and the efficiency with which they can encapsulate therapeutic agents. While specific data for this compound is often context-dependent on the full formulation, the following table provides an example of how such data is typically presented.

| Liposome Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Control Liposomes (e.g., DPPC/Cholesterol) | 150 ± 5 | -5 ± 2 | 45 ± 5 |

| This compound Liposomes (e.g., DPPC/Cholesterol/16:0 PDP PE) | 160 ± 7 | -8 ± 3 | 42 ± 6 |

Note: The data in this table is illustrative and will vary depending on the specific composition and preparation method of the liposomes.

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound) is a versatile and valuable tool in the development of advanced drug delivery systems and nanotherapeutics. Its well-defined physicochemical properties, coupled with its capacity for bioconjugation, enable the rational design of nanoparticles with tailored functionalities. The demonstrated ability of this compound-containing HDL-like nanoparticles to modulate the TLR4 signaling pathway highlights its potential for the development of novel anti-inflammatory therapies. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work.

References

- 1. 1,2-dipalMitoyl-sn-glycero-3-phosphoethanolaMine-N-[3-(2-pyridyldithio)propionate] (sodiuM salt) | 474944-16-6 [chemicalbook.com]

- 2. 1,2-dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-[3-(2-Pyridyldithio)Propionate] (Sodium Salt) - CD BioSustainable [sustainable-bio.com]

- 3. Page loading... [wap.guidechem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic high-density lipoprotein-like nanoparticles potently inhibit cell signaling and production of inflammatory mediators induced by lipopolysaccharide binding Toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DPPE-PDP) for Researchers and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], commonly abbreviated as DPPE-PDP, is a functionalized phospholipid of significant interest in the fields of drug delivery, bioconjugation, and biomedical imaging. Its unique molecular structure, featuring a lipid backbone and a thiol-reactive pyridyldithio moiety, enables the covalent attachment of various molecules, such as peptides, proteins, and antibodies, to the surface of lipid-based nanocarriers like liposomes. This allows for the development of targeted drug delivery systems that can selectively deliver therapeutic agents to specific cells or tissues, enhancing efficacy while minimizing off-target effects.[1] The disulfide bond within the PDP linker is designed to be cleaved in the reductive intracellular environment, triggering the release of the conjugated molecule or the encapsulated drug cargo.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of DPPE-PDP, with a focus on its use in the development of advanced drug delivery systems.

Core Properties of DPPE-PDP

The utility of DPPE-PDP in biomedical research and drug development stems from its distinct physicochemical properties. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C45H80N2NaO9PS2 | [2] |

| Molecular Weight | 911.22 g/mol | [2] |

| CAS Number | 474944-16-6 | [2][3] |

| Appearance | White solid | [4] |

| Purity | ≥95% (commercially available) | [4] |

| Solubility | Soluble in chloroform (B151607), methanol, and dichloromethane (B109758). | [4] |

| Storage Conditions | Store at -20°C, protected from light. | [4] |

| Reactive Moiety | Pyridyldisulfide | [5][6] |

| Reactivity | Reacts with free sulfhydryl (-SH) groups to form a disulfide bond. | [5][6] |

| Cleavability | The disulfide bond is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH). | [6] |

Experimental Protocols

Synthesis of DPPE-PDP

The synthesis of DPPE-PDP is typically achieved through the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with an excess of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

-

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Triethylamine (B128534) (TEA)

-

Anhydrous chloroform or dichloromethane

-

Argon or nitrogen gas

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

-

Dissolve DPPE and a 1.5 to 2-fold molar excess of SPDP in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Add a 2 to 3-fold molar excess of triethylamine to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to elute the desired product.

-

Collect the fractions containing the pure DPPE-PDP, as identified by TLC.

-

Evaporate the solvent from the pooled fractions to obtain the final product as a white solid.

-

Confirm the identity and purity of the synthesized DPPE-PDP using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Preparation of DPPE-PDP Containing Liposomes

The thin-film hydration method is a common and effective technique for preparing liposomes incorporating DPPE-PDP.

Materials:

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Cholesterol (optional, for membrane stability)

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DPPE-PDP)

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Drug to be encapsulated (if applicable)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation: Dissolve the desired lipids (e.g., DPPC, cholesterol, and DPPE-PDP in a specific molar ratio) in the organic solvent in a round-bottom flask. A typical molar ratio for creating functionalized liposomes might be DPPC:Cholesterol:DPPE-PDP of 55:40:5.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the primary lipid (for DPPC, Tc is 41°C). This process results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid's Tc.

-

Purification: Remove any unencapsulated drug or free lipids from the liposome (B1194612) suspension using techniques such as size exclusion chromatography or dialysis.

Conjugation of Cysteine-Containing Molecules to DPPE-PDP Liposomes

The pyridyldithio group on the surface of the liposomes allows for the covalent attachment of molecules containing a free thiol group, such as cysteine-containing peptides or proteins.

Materials:

-

DPPE-PDP containing liposomes

-

Cysteine-containing molecule (e.g., peptide, protein)

-

Reaction buffer (e.g., PBS, pH 7.0-7.5)

-

Reducing agent (e.g., DTT) for cleaving any existing disulfide bonds in the molecule to be conjugated (optional)

-

Size exclusion chromatography column for purification

Procedure:

-

If the molecule to be conjugated contains intramolecular disulfide bonds that need to be reduced to expose a free thiol, pre-treat it with a suitable reducing agent like DTT, followed by purification to remove the reducing agent.

-

Mix the DPPE-PDP liposomes with the cysteine-containing molecule in the reaction buffer. The molar ratio of the thiol-reactive lipid to the sulfhydryl-containing molecule should be optimized for the specific application, but a starting point could be a 1:1 to 1:5 ratio of DPPE-PDP to the molecule.

-

Allow the reaction to proceed at room temperature for several hours to overnight with gentle stirring. The reaction involves a disulfide exchange, where the pyridyl-2-thione group is released. The progress of the conjugation can be monitored by measuring the release of pyridine-2-thione, which has a characteristic absorbance at 343 nm.[7]

-

Purification: Separate the functionalized liposomes from unreacted molecules and the released pyridine-2-thione using size exclusion chromatography.

-

Characterize the resulting conjugated liposomes for size, zeta potential, and conjugation efficiency.

Data Presentation

The following tables summarize key quantitative data related to the properties and characterization of DPPE-PDP and its use in liposomal formulations.

Table 1: Physicochemical Properties of DPPE-PDP

| Parameter | Value/Range | Method of Determination |

| Purity | ≥ 95% | HPLC[4] |

| Thermal Stability | The thermal stability of lipid formulations can be assessed using Differential Scanning Calorimetry (DSC).[8][9][10] A thermogram would reveal the phase transition temperature (Tm) and the enthalpy of transition (ΔH). While specific data for pure DPPE-PDP is not readily available in the literature, its incorporation into a lipid bilayer will influence the overall thermal properties of the resulting liposome. | Differential Scanning Calorimetry (DSC) |

| pH Stability | The pyridyldithio group is generally stable at neutral pH.[11] However, the stability of liposomes containing DPPE-PDP can be influenced by the overall lipid composition and the pH of the surrounding medium. At very low or high pH, hydrolysis of the ester bonds in the phospholipid backbone can occur, leading to liposome degradation.[12] | Leakage assays using fluorescent markers (e.g., calcein) at different pH values. |

| Thiol-Disulfide Exchange Kinetics | The reaction of the pyridyldithio group with a thiol is a second-order reaction. The rate is dependent on the pH and the pKa of the thiol, as the thiolate anion is the reactive species.[13] The kinetics of the reaction with reducing agents like glutathione are rapid, especially at physiological pH.[14][15][16] | Spectrophotometric monitoring of pyridine-2-thione release at 343 nm. |

Table 2: Characterization of DPPE-PDP Containing Liposomes

| Parameter | Typical Value/Range | Method of Determination |

| Size (Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Varies depending on the overall lipid composition and surface modifications. | Laser Doppler Velocimetry |

| Encapsulation Efficiency | Dependent on the drug and loading method. Can range from low to >90%. | Spectrophotometry or HPLC after separation of free drug. |

| Conjugation Efficiency | Dependent on reaction conditions and reactants. Can be determined by quantifying the amount of conjugated ligand. | Spectrophotometry (e.g., measuring pyridine-2-thione release) or protein/peptide quantification assays. |

Mandatory Visualizations

Experimental Workflow for Targeted Liposome Preparation

Caption: Workflow for the synthesis of DPPE-PDP and subsequent formulation and functionalization of targeted liposomes.

Signaling Pathway of Targeted Drug Delivery and Intracellular Release

Caption: Mechanism of targeted drug delivery and intracellular release mediated by DPPE-PDP functionalized liposomes.

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] is a versatile and powerful tool for the development of sophisticated drug delivery systems. Its well-defined chemical properties allow for the reliable conjugation of targeting moieties to the surface of liposomes, enabling site-specific drug delivery. The redox-sensitive nature of the disulfide linker provides a mechanism for triggered release within the target cells, further enhancing the therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize DPPE-PDP in their work, paving the way for the creation of more effective and targeted therapies.

References

- 1. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2-dipalMitoyl-sn-glycero-3-phosphoethanolaMine-N-[3-(2-pyridyldithio)propionate] (sodiuM salt) | 474944-16-6 [chemicalbook.com]

- 4. 1,2-dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-[3-(2-Pyridyldithio)Propionate] (Sodium Salt) - CD BioSustainable [sustainable-bio.com]

- 5. Succinimidyl 3-(2-Pyridyldithio)Propionate (SPDP) | LabX.com [labx.com]

- 6. SPDP (succinimidyl 3-(2-pyridyldithio)propionate) | LabX.com [labx.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. icheme.org [icheme.org]

- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Mass and Temperature Rate on the Thermal Properties of High-Density Polyethylene Using Differential Scanning Calorimetry | Digital Manufacturing Technology [ojs.wiserpub.com]

- 11. pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. Kinetics of hydroperoxide degradation by NADP-glutathione system in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of Glutathione Depletion and Antioxidant Gene Expression as Indicators of Chemical Modes of Action Assessed in Vitro in Mouse Hepatocytes with Enhanced Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Kinetic Mechanism and Molecular Properties of Glutathione Reductase | Semantic Scholar [semanticscholar.org]

The Role of 16:0 PDP PE in Advanced Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 16:0 PDP PE (1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine), a specialized functionalized lipid, in the context of advanced lipid nanoparticle (LNP) systems. While not a conventional structural component in standard LNP formulations for mRNA delivery, this compound and its derivatives play a crucial role in the development of targeted and biomimetic nanoparticle platforms. This document details its application in High-Density Lipoprotein (HDL)-like nanoparticles for immunomodulation and in surface-modified LNPs for enhanced tumor retention, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction to this compound

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], abbreviated as this compound, is a head-group modified phospholipid.[1] The pyridyldithiopropionate (PDP) group introduces a reactive disulfide bond, making it a valuable tool for conjugation chemistry and the formation of specialized nanoparticle structures.[1] Its primary applications in the realm of lipid nanoparticles are in the formulation of biomimetic HDL-like nanoparticles and as a component of PEGylated lipids for the surface functionalization of LNPs.[2][3]

Application in High-Density Lipoprotein (HDL)-like Nanoparticles

HDL-like nanoparticles are synthetic constructs that mimic the structure and function of natural high-density lipoproteins. These nanoparticles are being investigated for various therapeutic applications, including the sequestration of endotoxins like lipopolysaccharide (LPS), which can trigger dangerous inflammatory responses.[4]

Core Function: Immunomodulation and Endotoxin Sequestration

In the context of HDL-like nanoparticles, this compound is a key lipid component in formulations designed to bind and neutralize LPS. Research has shown that a specific HDL-like nanoparticle construct composed of this compound, cardiolipin, and 1,2-dilinoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (18:2 PG) is particularly effective at reducing LPS-induced inflammation.[4][5] The proposed mechanism involves the nanoparticle's ability to sequester LPS, thereby preventing its interaction with Toll-like receptor 4 (TLR4) on immune cells and inhibiting the downstream inflammatory signaling cascade.[6]

Quantitative Data: Efficacy of HDL-like Nanoparticles Containing this compound

The following table summarizes the key findings from a study by Foit et al., demonstrating the potent anti-inflammatory effects of an HDL-like nanoparticle formulation containing this compound.

| Nanoparticle Construct | Target Pathway | Effect | Reference |

| HDL-like NP (this compound, cardiolipin, 18:2 PG) | TLR4 signaling (NF-κB/AP-1) | Significant reduction in LPS-induced signaling | [4][5] |

Experimental Protocol: Synthesis of HDL-like Nanoparticles

The following is a representative protocol for the synthesis of HDL-like nanoparticles utilizing a gold nanoparticle core, adapted from methodologies described in the literature.

Materials:

-

Gold nanoparticles (AuNPs)

-

Apolipoprotein A-I (Apo A-I)

-

This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate])

-

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

-

Ethanol

-

Diafiltration purification system

-

Deionized water

Procedure:

-

Functionalization of Gold Nanoparticles: Dilute AuNPs functionalized with Apo A-I with 20% ethanol.

-

Lipid Addition: Add a 1,000-fold to 5,000-fold molar excess of both this compound and DPPC to the Apo A-I functionalized AuNPs.

-

Incubation: Incubate the mixture for 10 hours at room temperature to allow for the self-assembly of the lipid bilayer on the nanoparticle surface.

-

Purification: Purify the resulting HDL-like nanoparticles by diafiltration using deionized water.

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The diagram below illustrates the proposed mechanism by which HDL-like nanoparticles containing this compound inhibit the inflammatory cascade initiated by LPS.

References

- 1. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]

- 2. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]

- 4. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]

- 5. A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthetic high-density lipoprotein-like nanoparticles potently inhibit cell signaling and production of inflammatory mediators induced by lipopolysaccharide binding Toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 16:0 PDP-PE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

16:0 PDP-PE, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate], is a functionalized phospholipid increasingly utilized in the formulation of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) and high-density lipoprotein (HDL)-mimetic nanoparticles. While its primary role is often structural or as a linker, emerging evidence suggests that constructs containing 16:0 PDP-PE can modulate key inflammatory signaling pathways. This technical guide synthesizes the current understanding of 16:0 PDP-PE's mechanism of action, focusing on its potential role in inhibiting the NF-κB and AP-1 signaling cascades. We provide a detailed overview of the relevant pathways, propose a hypothetical mechanism of action, and present experimental protocols to facilitate further investigation into this promising biomaterial.

Introduction to 16:0 PDP-PE

16:0 PDP-PE is a derivative of the naturally occurring phospholipid phosphatidylethanolamine (B1630911) (PE). Its structure consists of a dipalmitoyl phosphatidylethanolamine backbone, which is a common component of biological membranes, modified with a pyridyldithio propionate (B1217596) (PDP) group. The PDP moiety is a well-known chemical crosslinker, reactive towards sulfhydryl groups, enabling the conjugation of peptides, proteins, or other molecules to lipid bilayers.

While often employed for its conjugation capabilities, the incorporation of 16:0 PDP-PE into nanoparticle formulations has been associated with significant biological effects. Notably, a construct containing 16:0 PDP-PE, cardiolipin, and 1,2-dilinoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) was found to potently reduce lipopolysaccharide (LPS)-induced activation of the transcription factors NF-κB and activator protein-1 (AP-1). This suggests that 16:0 PDP-PE, within a specific lipid environment, may play an active role in modulating inflammatory responses.

Proposed Mechanism of Action: Inhibition of NF-κB and AP-1 Signaling

The precise mechanism by which 16:0 PDP-PE exerts its anti-inflammatory effects is not yet fully elucidated. However, based on its chemical structure and the biological context of its observed activity, we propose a multi-faceted mechanism centered on the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which is the primary sensor for LPS.

Overview of LPS-Induced NF-κB and AP-1 Activation

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition by TLR4 on the surface of immune cells, such as macrophages, initiates a signaling cascade that leads to the activation of two key transcription factors: NF-κB and AP-1.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS binding to TLR4, a signaling cascade involving MyD88 and other adaptor proteins leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][2][3]

-

AP-1 Pathway: The AP-1 transcription factor is a dimer composed of proteins from the Jun, Fos, and ATF families. Its activation by LPS is mediated by the mitogen-activated protein kinase (MAPK) cascades, including JNK, p38, and ERK. These kinases phosphorylate and activate AP-1 components, which then bind to their target DNA sequences to regulate the expression of genes involved in inflammation and other cellular processes.[4][5][6]

Hypothetical Role of 16:0 PDP-PE Containing Nanoparticles

We hypothesize that nanoparticles formulated with 16:0 PDP-PE interfere with LPS-induced signaling at one or more points in the TLR4 pathway.

-

Membrane Fluidity and Receptor Organization: The dipalmitoyl (16:0) acyl chains of 16:0 PDP-PE are saturated, leading to a more ordered and less fluid membrane environment.[7][8] Incorporation of these lipids into nanoparticles could alter the biophysical properties of the cell membrane upon interaction or fusion, potentially disrupting the organization and function of TLR4 and its co-receptors in lipid rafts.

-

Competitive Inhibition or Sequestration of Signaling Components: The nanoparticle itself, due to its lipid composition, may interact with and sequester LPS, preventing its binding to TLR4. Furthermore, the specific headgroup of 16:0 PDP-PE could potentially interact with components of the TLR4 signaling complex, interfering with downstream signal transduction.

-

Modulation of Downstream Kinases: It is plausible that the nanoparticle formulation, including 16:0 PDP-PE, could be internalized and subsequently modulate the activity of intracellular signaling molecules like the IKK complex or MAP kinases, thereby inhibiting the activation of NF-κB and AP-1.

Data Presentation

Currently, there is a lack of quantitative data directly measuring the inhibitory effects of 16:0 PDP-PE on specific molecular targets within the NF-κB and AP-1 pathways. The primary evidence comes from a study demonstrating the reduction of overall NF-κB/AP-1 signaling by a nanoparticle construct containing 16:0 PDP-PE. Future research should focus on generating quantitative data to populate tables like the one proposed below.

| Parameter | Control (LPS only) | LPS + 16:0 PDP-PE Nanoparticles | Fold Change | p-value |

| NF-κB p65 Nuclear Translocation (Fold Induction) | X ± SD | Y ± SD | ||

| IκBα Phosphorylation (Fold Induction) | X ± SD | Y ± SD | ||

| p38 MAPK Phosphorylation (Fold Induction) | X ± SD | Y ± SD | ||

| JNK Phosphorylation (Fold Induction) | X ± SD | Y ± SD | ||

| TNF-α Secretion (pg/mL) | X ± SD | Y ± SD | ||

| IL-6 Secretion (pg/mL) | X ± SD | Y ± SD |

This table represents a template for future quantitative studies. X and Y would be the measured mean values, and SD the standard deviation.

Experimental Protocols

To investigate the proposed mechanism of action of 16:0 PDP-PE, the following experimental protocols are recommended.

Preparation of 16:0 PDP-PE Containing Lipid Nanoparticles

Objective: To prepare unilamellar lipid nanoparticles containing 16:0 PDP-PE for cell-based assays.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

16:0 PDP-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate])

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

-

Dissolve DPPC, cholesterol, and 16:0 PDP-PE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

-

Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with PBS at a temperature above the phase transition temperature of the lipids (e.g., 60°C) with gentle agitation to form multilamellar vesicles (MLVs).

-

Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to the same temperature as hydration.

-

Cool the resulting unilamellar vesicle suspension to room temperature.

-

Characterize the nanoparticles for size and zeta potential using dynamic light scattering (DLS).

LPS-Induced NF-κB Activation Assay in Macrophages

Objective: To determine the effect of 16:0 PDP-PE nanoparticles on LPS-induced NF-κB nuclear translocation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

16:0 PDP-PE nanoparticles

-

Control nanoparticles (without 16:0 PDP-PE)

-

Nuclear extraction kit

-

BCA protein assay kit

-

Western blot reagents and antibodies against NF-κB p65 and a nuclear loading control (e.g., Lamin B1)

Protocol:

-

Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with 16:0 PDP-PE nanoparticles or control nanoparticles at various concentrations for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 1 hour.

-

Wash the cells with ice-cold PBS and harvest them.

-

Isolate nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the nuclear extracts using the BCA assay.

-

Perform Western blotting for NF-κB p65 and the nuclear loading control.

-

Quantify the band intensities to determine the relative amount of nuclear p65.[9][10]

Mandatory Visualizations

Signaling Pathways

Caption: LPS-induced NF-κB and AP-1 signaling pathways.

Experimental Workflow

Caption: Workflow for assessing the effect of 16:0 PDP-PE LNPs on NF-κB activation.

Conclusion

16:0 PDP-PE is a versatile tool in the development of lipid-based nanocarriers. Beyond its role as a functionalized lipid for conjugation, there is emerging evidence for its involvement in modulating key inflammatory signaling pathways. The proposed mechanism of inhibiting LPS-induced NF-κB and AP-1 activation through alterations in membrane properties and interference with TLR4 signaling provides a strong rationale for further investigation. The experimental protocols and visualizations provided in this guide are intended to serve as a resource for researchers seeking to elucidate the precise mechanism of action of 16:0 PDP-PE and to harness its potential in the design of novel anti-inflammatory therapeutics.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. pnas.org [pnas.org]

- 5. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]

- 6. AP-1 transcription factor - Wikipedia [en.wikipedia.org]

- 7. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 8. mdr.nims.go.jp [mdr.nims.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

Synthesis Pathways of Functionalized Phospholipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for producing functionalized phospholipids (B1166683), essential components in advanced drug delivery systems, and molecular imaging. We will delve into the primary strategies for phospholipid modification, including head group functionalization and acyl chain modification, with a particular focus on common and impactful functionalizations such as PEGylation, fluorescent labeling, biotinylation, and the conjugation of therapeutic agents.

This guide offers detailed experimental protocols for key synthesis and purification methods, presents quantitative data in easily comparable tabular formats, and provides visual diagrams of synthetic routes, experimental workflows, and relevant signaling pathways to facilitate a deeper understanding of the design and application of these critical biomolecules.

Core Principles of Phospholipid Synthesis and Functionalization

The versatility of phospholipids as building blocks for nanomedicine arises from the ability to chemically modify their structure at two primary locations: the hydrophilic head group and the hydrophobic acyl chains. The foundational synthesis of the phospholipid backbone can be achieved through both de novo pathways, such as the Kennedy pathway, and remodeling pathways like the Lands' cycle.[1][2] Functionalization, however, typically involves the chemical modification of a pre-existing phospholipid scaffold.

Head Group Modification

The polar head group of phospholipids, which contains a phosphate (B84403) group, is a common site for functionalization.[3] This region is readily accessible for chemical reactions and modifications here can impart new functionalities without significantly disrupting the lipid's ability to self-assemble into bilayer structures. Common head groups like the primary amine of phosphatidylethanolamine (B1630911) (PE) are particularly useful for a variety of conjugation chemistries.

Acyl Chain Modification

Modification of the fatty acid acyl chains offers another route to functionalized phospholipids.[4] This can involve the introduction of functional groups along the chain or at the terminal omega position. While synthetically more complex, acyl chain modifications can be advantageous for positioning probes or other moieties within the hydrophobic core of a lipid bilayer.

The Role of "Click Chemistry"

Modern bioconjugation techniques, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), have become invaluable tools in phospholipid functionalization.[5][6][7][8] These "click chemistry" reactions offer high efficiency, specificity, and biocompatibility, allowing for the attachment of a wide range of molecules to phospholipids that have been pre-functionalized with an azide (B81097) or alkyne group.[6]

Key Functionalization Strategies and Synthesis Pathways

PEGylation: Enhancing Biocompatibility and Circulation Time

Poly(ethylene glycol) (PEG) is a hydrophilic polymer that, when attached to phospholipids, can sterically hinder the binding of opsonins, thereby reducing clearance by the reticuloendothelial system and prolonging the circulation time of liposomes and other lipid-based nanoparticles.[9] DSPE-PEG is a commonly used PEGylated phospholipid, often with a terminal functional group like an N-hydroxysuccinimide (NHS) ester or maleimide (B117702) for further conjugation.[9]

Synthesis Pathway for DSPE-PEG-Maleimide:

A common route to DSPE-PEG-Maleimide involves the reaction of an amine-terminated DSPE-PEG with a maleimide-containing NHS ester.

Fluorescent Labeling: Visualizing Lipids in Biological Systems

Fluorescently labeled phospholipids are indispensable tools for studying lipid trafficking, membrane dynamics, and the biodistribution of lipid-based drug delivery systems.[10][11] A wide variety of fluorophores can be attached to phospholipids, with NBD (nitrobenzoxadiazole) being a common choice due to its environmental sensitivity.[12][13]

Synthesis Pathway for NBD-PE:

NBD-PE is typically synthesized by the reaction of the primary amine of phosphatidylethanolamine (PE) with NBD chloride.

Biotinylation: For Affinity-Based Applications

Biotinylated phospholipids are widely used for the immobilization of liposomes on streptavidin-coated surfaces, for affinity purification of lipid-binding proteins, and in biosensor applications.[14][15][16] The high-affinity interaction between biotin (B1667282) and streptavidin provides a robust and specific linkage.

Synthesis Pathway for Biotin-PEG-DSPE:

A common method for synthesizing Biotin-PEG-DSPE involves the reaction of an amine-terminated DSPE-PEG with an NHS-activated biotin.

Drug Conjugation: Creating Lipophilic Prodrugs

Covalently attaching a drug to a phospholipid can create a lipid-drug conjugate (LDC), which can improve the drug's solubility, alter its pharmacokinetic profile, and facilitate its incorporation into lipid-based delivery systems.[17][18][19] Paclitaxel (B517696), a potent but poorly water-soluble anticancer drug, is a candidate for this approach.[20]

Synthesis Pathway for a Paclitaxel-Phospholipid Conjugate:

One strategy involves modifying paclitaxel to introduce a linker with a reactive group that can then be conjugated to a phospholipid. For example, the 2'-hydroxyl group of paclitaxel can be reacted with an anhydride (B1165640) to introduce a carboxylic acid, which can then be coupled to the amine of a phospholipid like DSPE.

Quantitative Data Summary

The efficiency of synthesis and purification is critical for the production of high-quality functionalized phospholipids. The following tables summarize representative yields and purity data for the functionalization methods discussed.

| Functionalization Method | Phospholipid | Functional Moiety | Reported Yield (%) | Reference(s) |

| PEGylation | DSPE | PEG-Maleimide | Not specified | [17] |

| Fluorescent Labeling | PE | NBD | Not specified | [1] |

| Drug Conjugation | - | Paclitaxel derivative | 95 | [21] |

| Drug Encapsulation | Various | Paclitaxel | >90, >95 | [22] |

| Purification Method | Analyte | Recovery/Purity | Reference(s) |

| Silica (B1680970) Gel Chromatography | Phospholipids | 85-95% recovery | [22] |

| HPLC | DSPE-PEG-Biotin | ≥90% purity | [7] |

| HPLC | DSPE-PEG-Maleimide | ≥90% purity | [23] |

| Solid Phase Extraction | Phospholipids | ≥95% recovery | [9] |

Detailed Experimental Protocols

General Protocol for NHS Ester Reaction with Amino-Phospholipids

This protocol describes a general method for conjugating an NHS-ester-containing molecule (e.g., Biotin-NHS, Maleimide-NHS) to a phospholipid with a primary amine, such as DSPE or DSPE-PEG-Amine.[21][24][25]

-

Dissolution of Reactants:

-

Dissolve the amino-phospholipid in a suitable anhydrous organic solvent (e.g., chloroform (B151607), dichloromethane, or DMF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate vial, dissolve the NHS ester (typically 1.2-1.5 molar equivalents) in the same anhydrous solvent.

-

-

Reaction:

-

Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 3 molar equivalents), to the phospholipid solution and stir for 30 minutes at room temperature.

-

Add the NHS ester solution dropwise to the phospholipid solution.

-

Allow the reaction to proceed at room temperature for 4-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Upon completion, the reaction mixture can be purified by silica gel column chromatography or preparative HPLC to isolate the functionalized phospholipid.[5]

-

Synthesis of NBD-PE

This protocol details the synthesis of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE).[1]

-

Reaction Setup:

-

Dissolve phosphatidylethanolamine (PE) in a mixture of chloroform and methanol (B129727).

-

Add a solution of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in methanol (slight molar excess).

-

Add triethylamine to the reaction mixture to act as a base.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature in the dark for several hours.

-

Monitor the reaction progress by TLC, observing the formation of the fluorescent NBD-PE product.

-

-

Purification:

-

Once the reaction is complete, purify the NBD-PE from the crude reaction mixture using silicic acid column chromatography.[1]

-

Purification of Functionalized Phospholipids by Chromatography

Purification is a critical step to ensure the removal of unreacted starting materials, byproducts, and excess reagents.

-

Silica Gel Column Chromatography: This is a widely used method for purifying phospholipids.[26][27] The choice of solvent system is crucial for achieving good separation. A typical elution gradient might start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification of phospholipids, offering high resolution and the ability to handle small to large quantities.[5] The mobile phase often consists of a mixture of organic solvents (e.g., methanol, acetonitrile) and water, sometimes with additives to improve peak shape.

Preparation of Functionalized Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes incorporating functionalized phospholipids.[11][25]

-

Lipid Film Formation:

-

Dissolve the desired lipids, including the functionalized phospholipid, in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer by adding the buffer to the flask and agitating (e.g., vortexing or sonicating) at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional):

-

To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

-

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Purification of Functionalized Phospholipids

Experimental Workflow: Preparation of Targeted Liposomes

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Phosphoinositides, which are phosphorylated derivatives of phosphatidylinositol, act as key second messengers in this pathway.[2][4][12][15][23][28][29][30][31][32]

References

- 1. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparative high-performance liquid chromatography purification of polyunsaturated phospholipids and characterization using ultraviolet derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DSPE-PEG 2000 Biotin Supplier | CAS 474964-24-4 | Tocris Bioscience [tocris.com]

- 8. DSPE-PEG-Biotin | Biopharma PEG [biochempeg.com]

- 9. Separation and determination of phospholipids in plasma employing thin-layer chromatographic plate with concentration zone or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]

- 12. avantiresearch.com [avantiresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of Cationic Liposome–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. DSPE-PEG 2000 Maleimide Supplier | Tocris Bioscience [tocris.com]

- 24. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. caymanchem.com [caymanchem.com]

- 27. Synthesis of paclitaxel-BGL conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. biorxiv.org [biorxiv.org]

- 29. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. cusabio.com [cusabio.com]

The Pivotal Role of Ether Phospholipids in Membrane Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ether phospholipids (B1166683) (ePLs) are a crucial class of glycerophospholipids distinguished by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, a feature that imparts unique chemical and physical properties. While the initially queried molecule, 16:0 PDP PE, is a synthetic tool for research, this guide delves into the core biology of naturally occurring ether phospholipids, which are integral to membrane structure and cellular signaling. This document provides a comprehensive overview of ePL biosynthesis, their quantitative distribution in various cell types, detailed experimental protocols for their study, and a focus on the significant signaling pathways they modulate, particularly the platelet-activating factor (PAF) cascade.

Introduction to Ether Phospholipids

Unlike their more common diacyl counterparts, ether phospholipids possess an alkyl or alkenyl group attached to the glycerol backbone via an ether bond. This structural difference has profound implications for membrane architecture and function. The two major subclasses of ether phospholipids are:

-

Plasmanyl phospholipids: Contain a saturated alkyl chain at the sn-1 position.

-

Plasmenyl phospholipids (Plasmalogens): Feature an unsaturated alkenyl chain with a vinyl-ether bond at the sn-1 position.[1]

Ether lipids are significant components of the membranes in various mammalian tissues, particularly in the nervous, cardiovascular, and immune systems.[2][3] They are known to influence membrane fluidity, form lipid rafts, and protect against oxidative stress.[2][4]

Clarification on this compound

It is critical to distinguish naturally occurring ether phospholipids from synthetic analogs used in research. This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate]) is a head-group modified diacyl phospholipid, not an ether phospholipid. The "PDP" moiety is a functional group used to conjugate molecules, such as proteins or drugs, to liposomes or nanoparticles for experimental and drug delivery purposes. It is a valuable tool for studying membrane interactions but is not an endogenous signaling molecule.

Biosynthesis of Ether Phospholipids

The biosynthesis of ether phospholipids is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER).[1]

Key Enzymatic Steps

-

Acylation of Dihydroxyacetone Phosphate (DHAP): The pathway begins with the acylation of DHAP at the sn-1 position by the enzyme DHAP acyltransferase (DHAPAT), forming acyl-DHAP.

-

Formation of the Ether Bond: Alkyl-DHAP synthase (ADHAPS) then exchanges the acyl group of acyl-DHAP for a long-chain fatty alcohol, creating the characteristic ether bond and forming alkyl-DHAP.

-

Reduction: Acyl/alkyl-DHAP reductase reduces the keto group at the sn-2 position of alkyl-DHAP to a hydroxyl group, yielding 1-O-alkyl-2-hydroxy-sn-glycerol-3-phosphate (alkyl-glycerol-3-phosphate).

-

Acylation and Head Group Addition in the ER: The molecule is then transported to the ER, where an acyl group is added at the sn-2 position, and a phosphobase (e.g., phosphoethanolamine or phosphocholine) is added to the sn-3 position to form the final plasmanyl phospholipid.

-

Plasmalogen Formation: For the synthesis of plasmalogens, a desaturase introduces a double bond into the alkyl chain at the sn-1 position, forming the vinyl-ether linkage.

Visualization of Ether Phospholipid Biosynthesis

Quantitative Data on Ether Phospholipid Distribution

The abundance of ether phospholipids varies significantly across different cell types and tissues, reflecting their specialized functions.

| Tissue/Cell Type | Phospholipid Class | Ether Phospholipid Content (% of class) | Key Molecular Species |

| Human Brain (Gray Matter) | Phosphatidylethanolamine | ~70% | PlsEtn 18:0/22:6, PlsEtn 18:0/20:4 |

| Phosphatidylcholine | <5% | - | |

| Human Heart | Phosphatidylethanolamine | ~40% | PlsEtn 18:0/20:4, PlsEtn 18:1/20:4 |

| Phosphatidylcholine | ~30-40% | PlsCho 16:0/18:1, PlsCho 16:0/18:2 | |

| Human Erythrocytes | Phosphatidylethanolamine | ~50% | PlsEtn with various PUFAs |

| Murine Macrophages | Phosphatidylethanolamine | High | PE-O and PE-P species |

| Phosphatidylcholine | Moderate | PC-O species | |

| Neutrophils | Phosphatidylcholine | High | PC-O species (precursors for PAF) |

Data compiled from multiple sources. PlsEtn = Ethanolamine Plasmalogen, PlsCho = Choline Plasmalogen, PE-O = Plasmanyl PE, PC-O = Plasmanyl PC.

Signaling Pathways: Platelet-Activating Factor (PAF)

Platelet-activating factor (PAF) is a potent signaling ether phospholipid with a characteristic acetyl group at the sn-2 position. It is involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[5]

PAF Receptor Signaling

PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[6][7] Activation of the PAFR can trigger multiple downstream signaling cascades.

Experimental Protocols

Lipid Extraction: Bligh-Dyer Method

This is a widely used method for the total lipid extraction from biological samples.[8][9][10]

Materials:

-

Chloroform (B151607) (CHCl₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Sample (e.g., cell pellet, tissue homogenate)

-

Glass centrifuge tubes

Procedure:

-

To 1 volume of aqueous sample (e.g., 1 mL of cell suspension), add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly for 15 minutes to ensure a single-phase mixture and efficient extraction.

-

Add 1.25 volumes of chloroform and vortex for 1 minute.

-

Add 1.25 volumes of deionized water and vortex for 1 minute.

-

Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Three layers will be visible: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette.

-

The extracted lipids can be dried under a stream of nitrogen and stored at -80°C for further analysis.

Quantification of Ether Phospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of individual lipid species.

Workflow:

Brief Protocol Outline:

-

Sample Preparation: Extract lipids as described in section 5.1. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

-

Liquid Chromatography: Separate the lipid species using a suitable column (e.g., C18 reversed-phase). A gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like ammonium (B1175870) formate (B1220265) is commonly used.

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid classes.

-

MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the lipid species.

-

MS2 Scan (Tandem MS): Select precursor ions of interest and fragment them to obtain characteristic product ions for identification and structural elucidation. Specific neutral losses or precursor ion scans can be used to target ether phospholipids.

-

-

Data Analysis: Identify and quantify individual ether phospholipid species by comparing their retention times and fragmentation patterns to known standards. Use specialized software for lipid identification and quantification.

Conclusion

Ether phospholipids are indispensable components of cellular membranes, contributing to their structural integrity and acting as crucial signaling molecules. A thorough understanding of their biology, from biosynthesis to their roles in complex signaling networks like the PAF pathway, is essential for advancing research in numerous fields, including neuroscience, immunology, and cancer biology. The experimental protocols outlined in this guide provide a foundation for the accurate investigation and quantification of these vital lipids, paving the way for new discoveries and therapeutic interventions.

References

- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmalogens: workhorse lipids of membranes in normal and injured neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. tabaslab.com [tabaslab.com]

- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 10. biochem.wustl.edu [biochem.wustl.edu]

Biophysical Properties of 16:0 PDP PE Containing Liposomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (16:0 PDP PE) represent a versatile platform for advanced drug delivery and diagnostics. The pyridyldithio (PDP) functional group facilitates the conjugation of thiol-containing molecules, such as antibodies or peptides, to the liposome (B1194612) surface, enabling targeted delivery. Furthermore, the dipalmitoyl anchor suggests that these liposomes will exhibit distinct biophysical characteristics influenced by their saturated acyl chains. This technical guide provides a comprehensive overview of the core biophysical properties of liposomes containing this compound, offering insights into their formulation, characterization, and potential applications. Due to a scarcity of publicly available data for this specific liposome composition, representative data from analogous liposomal systems are presented to provide a foundational understanding.

Introduction to this compound Liposomes

This compound is a functionalized phospholipid where a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) is modified with a pyridyldithio propionate (B1217596) headgroup.[1][2] This modification imparts a reactive functionality to the liposome surface, allowing for covalent attachment of thiol-containing ligands via disulfide exchange reactions.[3] These "thiol-reactive" liposomes are of significant interest for targeted drug delivery, as they can be decorated with targeting moieties to enhance accumulation at specific sites of action. Some formulations are also designed to be pH-sensitive, potentially facilitating endosomal escape of encapsulated cargo.[4][5][6]

Biophysical Characterization Data

Precise biophysical characterization is paramount for the development and regulatory approval of liposomal drug products.[7][8] Key parameters include particle size, polydispersity index (PDI), zeta potential, phase transition temperature (Tm), encapsulation efficiency, and drug release kinetics.

Note: The following tables summarize representative quantitative data for liposomal formulations. Specific values for liposomes containing this compound are not extensively available in the public domain. The data presented here are derived from studies on liposomes with similar lipid compositions (e.g., containing DPPC, DSPE-PEG, or other functionalized lipids) to provide a comparative baseline.

Table 1: Representative Size and Zeta Potential of Functionalized Liposomes

| Liposome Composition (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| EggPC:DPPG (9:0.1) | 296.7 ± 3.2 | 0.51 ± 0.03 | Not Reported | [9] |

| DPPC:Cholesterol:DSPE-PEG2000 | ~130 - 190 | < 0.2 | -2 to -8 | [2][10] |

| DPPC:Gold Nanoparticles | ~150 | Not Reported | More negative than pure DPPC | [11][12] |

Table 2: Representative Phase Transition Temperatures (Tm) of Liposomes

| Lipid Composition | Main Phase Transition Temperature (Tm) (°C) | Reference |

| DPPC | 41 | [4][13] |

| DPPE | 63 | [7] |

| DSPE | 74 | [2] |

| DPPC:HSPC (varying ratios) | 41 - 53 | [4] |

Table 3: Representative Drug Encapsulation Efficiency and Release

| Liposome Composition | Encapsulated Agent | Encapsulation Efficiency (%) | Release Profile Highlights | Reference |

| Hydrogel-in-liposome | 17-DMAPG | 88% | Sustained release over ~54 hours | [14] |

| Phosphorothioate Liposomes | Doxorubicin | Not Reported | Cellular uptake independent of endocytosis | [3] |

| DPPC-based | Calcein | Not Reported | Increased permeability with DSPE-PEG incorporation | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formulation and characterization of liposomes. The following sections outline generalized methods that can be adapted for the preparation and analysis of this compound-containing liposomes.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for the preparation of liposomes.[8]

-

Lipid Film Formation:

-

Dissolve this compound and other lipid components (e.g., DPPC, cholesterol, DSPE-PEG) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipid with the highest Tm.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This should also be performed at a temperature above the lipid Tm.

-

Characterization Methods

-

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[15]

-

Procedure:

-

Dilute the liposome suspension in the appropriate buffer to a suitable concentration.

-

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

-

Measurements are typically performed at 25°C.

-

-

Technique: Differential Scanning Calorimetry (DSC).[13]

-

Procedure:

-

Place a precise amount of the liposome dispersion into an aluminum DSC pan and seal it.

-

Use an empty, sealed pan as a reference.

-

Scan the samples over a defined temperature range (e.g., 20°C to 80°C) at a controlled heating rate (e.g., 1-5°C/min).

-

The peak of the endothermic transition in the thermogram corresponds to the main phase transition temperature (Tm).

-

-

Principle: Separation of unencapsulated drug from the liposomes followed by quantification of the encapsulated drug.[16]

-

Procedure:

-

Separate the liposomes from the unencapsulated drug using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

-

Disrupt the collected liposomes using a suitable solvent or detergent (e.g., methanol or Triton X-100).

-

Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy).

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

-

-

Technique: Dialysis method.[14]

-

Procedure:

-

Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method.

-

Plot the cumulative percentage of drug released versus time.

-

Mandatory Visualizations

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows relevant to this compound-containing liposomes.

Caption: Structure of a this compound functionalized liposome.

Caption: Experimental workflow for liposome preparation and characterization.

Caption: Ligand conjugation to a PDP PE-containing liposome.

Conclusion

Liposomes functionalized with this compound offer a promising avenue for the development of targeted drug delivery systems. Their biophysical properties, largely governed by the saturated dipalmitoyl chains and the reactive PDP headgroup, are critical determinants of their in vivo performance. While specific data for this exact formulation remains limited, the principles of liposome characterization and the data from analogous systems provide a solid framework for researchers. The detailed protocols and conceptual diagrams presented in this guide serve as a valuable resource for the design, formulation, and evaluation of these advanced nanocarriers. Further research is warranted to fully elucidate the unique biophysical landscape of this compound-containing liposomes and unlock their full therapeutic potential.

References

- 1. Development of simple thiol-reactive liposome formulations, one-step analysis and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encapsula.com [encapsula.com]

- 4. Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue | Semantic Scholar [semanticscholar.org]

- 6. Biophysical characterization of polymeric and liposomal gene delivery systems using empirical phase diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. ijpsm.com [ijpsm.com]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical properties of PEG-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Structure – Property Relationship Modeling of Remote Liposome Loading Of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS Number 474944-16-6: A Functionalized Phospholipid for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 474944-16-6, identified as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] , commonly referred to as 16:0 PDP PE . This document details its chemical properties, synthesis, and core applications in the formulation of sophisticated drug delivery vehicles, including stimuli-responsive liposomes and High-Density Lipoprotein (HDL)-mimicking nanoparticles. Experimental methodologies and quantitative data are presented to support researchers in the practical application of this versatile phospholipid.

Core Compound Overview

This compound is a functionalized phospholipid designed for covalent attachment of thiol-containing molecules to lipid bilayers or for creating stimuli-responsive drug delivery systems.[1][2] The molecule consists of a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) backbone, a common component of biological membranes, which is modified at its headgroup with a pyridyldithio (PDP) moiety via a propionate (B1217596) linker.[1] The PDP group is the key functional component, enabling disulfide exchange reactions with sulfhydryl groups. This allows for the conjugation of peptides, proteins, or other targeting ligands to the surface of liposomes.[1] Furthermore, the disulfide bond within the PDP linker is susceptible to cleavage in reducing environments, such as the intracellular milieu, providing a mechanism for triggered release of conjugated molecules or encapsulated cargo.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 474944-16-6 | [2] |

| Molecular Formula | C45H80N2NaO9PS2 | [4] |

| Molecular Weight | 911.22 g/mol | [4] |

| Appearance | White solid | [1] |

| Solubility | Soluble in chloroform (B151607), methanol, and dichloromethane (B109758) | [1] |

| Storage | -20°C, protected from light | [1] |

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (this compound)

Experimental Protocol: General Synthesis of this compound

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

-

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

-

Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

-

Anhydrous chloroform or dichloromethane

-

Argon or nitrogen gas

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

-

Dissolution: Dissolve DPPE in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Addition of Base: Add a slight molar excess of triethylamine to the DPPE solution. This acts as a base to deprotonate the primary amine of DPPE, making it nucleophilic.

-

Coupling Reaction: In a separate container, dissolve a molar equivalent of SPDP in the same anhydrous solvent. Slowly add the SPDP solution to the DPPE solution with constant stirring.

-